

Carisbamate Technical Support Center: Navigating Research in Refractory Epilepsy

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Compound of Interest				
Compound Name:	Carisbamate			
Cat. No.:	B1668445	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions for researchers investigating **Carisbamate** for refractory epilepsy. Given that the regulatory application for **Carisbamate** in adult partial-onset seizures was withdrawn due to inconsistent efficacy, this resource focuses on a retrospective analysis of the available data to inform future research and development in antiepileptic therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary proposed mechanism of action for **Carisbamate**?

A1: The primary proposed mechanism of action for **Carisbamate** is the inhibition of voltage-gated sodium channels (VGSCs). Specifically, it has been shown to cause a concentration-, voltage-, and use-dependent inhibition of the Nav1.2 sodium channel subtype, which is highly expressed in the hippocampus.[1] This inhibition is thought to reduce repetitive neuronal firing, a key factor in seizure generation and propagation.[1]

Q2: What were the main reasons for the discontinuation of **Carisbamate**'s regulatory process for focal epilepsy?

A2: The regulatory application for **Carisbamate** for the treatment of drug-resistant focal epilepsy was withdrawn in 2010 due to a lack of consistent efficacy across a clinically-relevant dose range in Phase III clinical trials.[2] While some studies showed a statistically significant



reduction in seizure frequency at certain doses, these results were not consistently replicated across all pivotal trials.[3]

Q3: Are there any ongoing clinical investigations for **Carisbamate**?

A3: Yes, despite the withdrawal for focal epilepsy, **Carisbamate** is under investigation for the treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy. It has received orphan drug designation from the FDA for this indication.

Q4: What are the most commonly reported adverse events associated with **Carisbamate** in clinical trials?

A4: The most frequently reported treatment-emergent adverse events in clinical trials for partial-onset seizures were dizziness and somnolence.[3][4][5] These side effects appeared to be dose-dependent.

Q5: How does Carisbamate's pharmacokinetic profile influence its dosing regimen?

A5: **Carisbamate** has a plasma elimination half-life of approximately 12 hours, which allows for twice-daily dosing.[4] Its pharmacokinetics have been shown to be linear and dose-proportional in both adults and children with LGS.

Troubleshooting Guide for Preclinical and Clinical Research

This guide addresses potential challenges and offers strategies for researchers designing experiments with **Carisbamate** or similar compounds.



Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Strategy
Inconsistent efficacy in animal models of focal epilepsy.	- Model Selection: The chosen animal model may not be sensitive to Carisbamate's mechanism of action. Preclinical studies have shown that while effective in some models, it was not effective in a post-traumatic rat epilepsy model where seizures are also refractory to carbamazepine. [6] - Dose Selection: The dose range being tested may not be optimal for the specific model.	- Model Characterization: Utilize multiple, well- characterized animal models of refractory epilepsy Dose- Response Studies: Conduct thorough dose-response studies to identify the therapeutic window in the chosen model.
High incidence of CNS-related side effects (dizziness, somnolence) in early clinical trials.	- Peak Plasma Concentrations: Adverse events may be linked to the peak plasma concentration (Cmax) after dosing Titration Schedule: A rapid dose titration may not allow for patient acclimatization.	- Formulation Development: Investigate controlled-release formulations to reduce Cmax while maintaining therapeutic trough concentrations Optimized Titration: Implement a slower, more gradual dose titration schedule in clinical protocols.



Variability in patient response in clinical trials for focal epilepsy.

- Genetic Factors: Underlying genetic variations in sodium channels or metabolic enzymes could influence patient response. Concomitant Medications: Drug-drug interactions with other antiepileptic drugs (AEDs) can alter Carisbamate's plasma concentration. For instance, enzyme-inducing AEDs can increase its clearance.[4]
- Pharmacogenomic Substudies: Incorporate pharmacogenomic analysis in clinical trials to identify potential biomarkers of response. Stratification by Concomitant AEDs: Analyze efficacy and safety data based on the type of concomitant AEDs (enzyme-inducing vs. non-inducing).

Difficulty in establishing a clear dose-response relationship for efficacy.

- Narrow Therapeutic Window:
 The therapeutic window for
 Carisbamate in focal epilepsy
 may be narrow, with efficacy at
 higher doses being offset by
 increased adverse events. Subjective Seizure Reporting:
 Patient-reported seizure
 diaries can have variability.
- Adaptive Trial Designs:
 Consider adaptive trial designs
 that allow for dose adjustments
 based on interim analyses of
 efficacy and tolerability. Objective Seizure Monitoring:
 Where feasible, incorporate
 objective seizure monitoring
 methods (e.g., EEG) to
 supplement patient diaries.

Data Presentation

Table 1: Summary of Efficacy in Phase III Adjunctive Therapy Trials for Partial-Onset Seizures



Study	Treatment Group	N	Median % Reduction in Seizure Frequency	Responder Rate (≥50% Reduction)
Faught 2008 (NCT00210522) [7]	Placebo	106	6%	-
Carisbamate 100 mg/day	107	-	-	
Carisbamate 300 mg/day	106	24%	-	_
Carisbamate 800 mg/day	107	21%	-	
Carisbamate 1600 mg/day	107	29%	-	
Sperling 2010 (Study 1 - NCT00425282) [3]	Placebo	189	-	29%
Carisbamate 200 mg/day	188	-	32%	
Carisbamate 400 mg/day	188	-	42%	
Sperling 2010 (Study 2 - NCT00433667) [3]	Placebo	187	-	33%
Carisbamate 200 mg/day	188	-	32%	
Carisbamate 400 mg/day	187	-	36%	



Halford 2011 (NCT00740623) [8]	Placebo	182	21%	29%
Carisbamate 800 mg/day	179	30%	36%	
Carisbamate 1200 mg/day	179	36%	37%	_
Statistically significant vs. placebo (p < 0.01)				_

Table 2: Incidence of Common Treatment-Emergent Adverse Events (%) in Phase III Trials



Adverse Event	Placebo	Carisbamate 200 mg/day	Carisbamate 400 mg/day	Carisbamate 800 mg/day	Carisbamate 1200 mg/day
Dizziness	9%	-	> placebo	30%	32%
Somnolence	-	-	> placebo	-	-
Headache	-	-	-	-	-
Nausea	-	-	-	-	-
Data					
compiled					
from Sperling					
2010 and					
Halford 2011.					
Specific					
percentages					
for all doses					
were not					
consistently					
reported					
across					
publications.					

Table 3: Pharmacokinetic Parameters of Carisbamate

Parameter	Value	Population	Reference
Tmax (Time to Peak Concentration)	1-2 hours	Pediatric and Adult LGS Patients	
t1/2 (Elimination Half- life)	~12 hours	Healthy Adults	[4]
Protein Binding	Moderate (40-43%)	Healthy Elderly and Non-elderly Adults	
Metabolism	Uridine diphosphate glucuronosyltransfera se (UGT)	-	[4]



Experimental Protocols

Protocol Summary: Phase III, Randomized, Double-Blind, Placebo-Controlled Studies in Partial-Onset Seizures (e.g., NCT00425282, NCT00433667)

 Objective: To assess the efficacy, safety, and tolerability of adjunctive Carisbamate in adults with uncontrolled partial-onset seizures.

Patient Population:

- Inclusion Criteria: Adults (≥16 years) with a diagnosis of partial-onset seizures for ≥1 year, uncontrolled by 1-2 concomitant AEDs. Patients were required to have a minimum number of seizures during the baseline period.[3]
- Exclusion Criteria: History of status epilepticus within 6 months, generalized epileptic syndromes, or Lennox-Gastaut Syndrome.

Study Design:

- Baseline Phase (8 weeks): Patients remained on stable doses of their current AEDs to establish a baseline seizure frequency.[3]
- Double-Blind Treatment Phase (12-14 weeks): Patients were randomized (1:1:1) to receive placebo, Carisbamate 200 mg/day, or Carisbamate 400 mg/day, administered in two divided doses. Notably, in these studies, there was no dose titration.[4] In other studies (e.g., NCT00210522), a 4-week titration period was followed by a 12-week maintenance period for doses up to 1600 mg/day.[7]
- Post-treatment Phase: A tapering-off period for patients not entering an open-label extension.

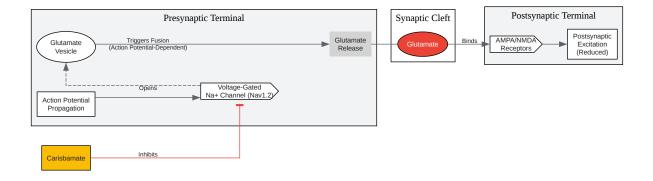
Primary Efficacy Endpoints:

- Percent reduction in seizure frequency from baseline.[3]
- Responder rate (proportion of patients with a ≥50% reduction in seizure frequency).[3]



 Safety Assessments: Monitoring of adverse events, clinical laboratory tests, ECGs, and vital signs.

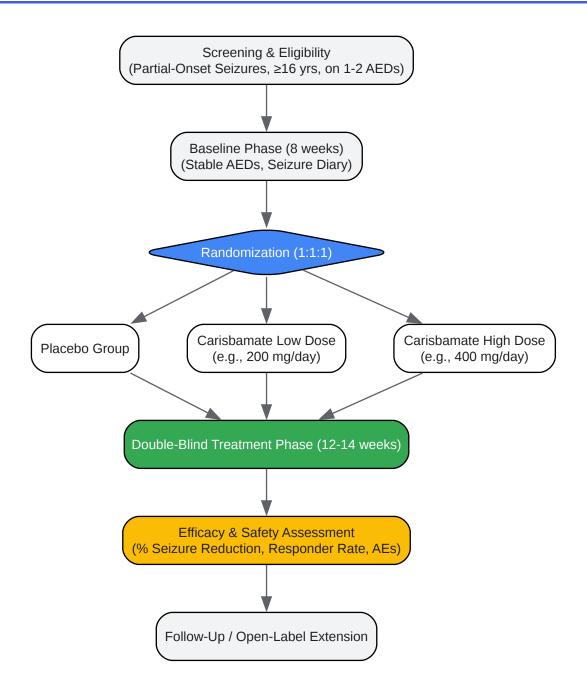
Mandatory Visualizations



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Caption: Proposed mechanism of action of Carisbamate.





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Caption: Generalized workflow for Phase III Carisbamate clinical trials.

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